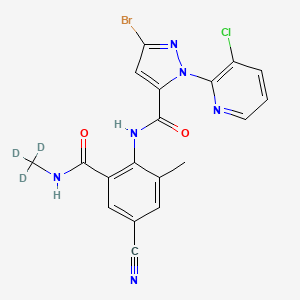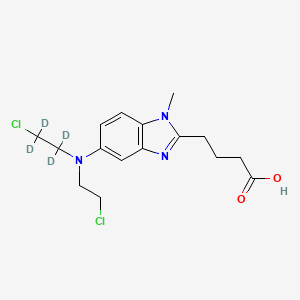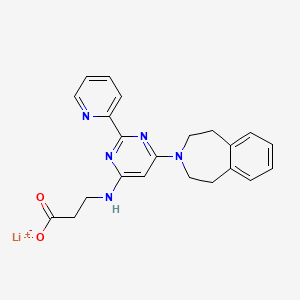
Cyantraniliprole D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of HGW-86 D3 involves the chemical synthesis method where a hydrogen atom in cyanopromide is replaced with a deuterium atom using a deuterium-containing reagent . This process results in the formation of Cyantraniliprole-D3. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to six months .
Chemical Reactions Analysis
HGW-86 D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
HGW-86 D3 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to understand the interaction of insecticides with biological systems.
Medicine: Used in medical research to study the effects of insecticides on human health and to develop new therapeutic agents.
Industry: Applied in the development of new insecticides and pesticides for agricultural use
Mechanism of Action
HGW-86 D3 exerts its effects by activating the ryanodine receptor, a calcium release channel found in the sarcoplasmic and endoplasmic reticulum of cells . This activation leads to the release of calcium from intracellular stores, which in turn affects various cellular processes. The compound is highly selective for insect ryanodine receptors over mammalian receptors, making it an effective insecticide with minimal effects on non-target organisms .
Comparison with Similar Compounds
HGW-86 D3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Cyantraniliprole: The non-deuterium labeled version of HGW-86 D3, used as an insecticide.
Chlorantraniliprole: Another insecticide of the ryanoid class, used for similar purposes but with different chemical properties.
Flubendiamide: An insecticide that also targets the ryanodine receptor but has a different chemical structure and mode of action
These compounds share similar applications but differ in their chemical properties and specific uses.
Properties
Molecular Formula |
C19H14BrClN6O2 |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(trideuteriomethylcarbamoyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29)/i2D3 |
InChI Key |
DVBUIBGJRQBEDP-BMSJAHLVSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)C#N)C)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide](/img/structure/B1149936.png)
![(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one](/img/structure/B1149942.png)



![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride](/img/structure/B1149965.png)
![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B1149966.png)


